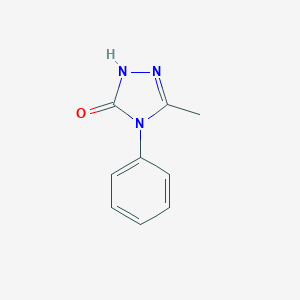

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

描述

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazolesThe molecular formula of this compound is C9H9N3O, and it has a molecular weight of 175.19 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

Several methods are commonly used to synthesize 1,2,4-triazoles, including reactions involving the reaction of isothiocyanates with hydrazides and the reaction of 1,3,4-oxadiazoles with hydrazine . Another method involves the thermal cyclization of acylated thiosemicarbazides or the reaction between carboxylic acids with hydrazinecarbothiohydrazides .

Industrial Production Methods

The industrial production of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the condensation of specific precursors under controlled conditions. For example, the condensation of formic acid with thiosemicarbazide followed by nitration can yield triazolone derivatives .

化学反应分析

Nucleophilic Substitution Reactions

The triazolone ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

-

Hydroxide substitution : In basic media, the alkylsulphanyl group (-S-alkyl) attached to the triazolone ring can be replaced by hydroxide ions. This reaction was observed during the synthesis of related triazolones using sodium borohydride in pyridine/water mixtures .

| Reaction Component | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylsulphanyl-triazolone | NaBH₄, pyridine/H₂O, reflux | Hydroxy-triazolone | 80–94% |

Condensation Reactions

The NH group in the triazolone ring participates in condensation with carbonyl compounds:

-

Schiff base formation : Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form hydrazone derivatives. This reaction proceeds via nucleophilic attack of the triazolone NH on the aldehyde carbonyl .

| Aldehyde | Conditions | Product | Application | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol, reflux, 4–6 h | Hydrazone derivative | Antimicrobial agents | |

| Isatin | Propan-2-ol, 60°C | Spiro-triazolone-isatin hybrid | Anticancer research |

Reduction Reactions

The triazolone ring itself is resistant to reduction, but substituents can be modified:

-

Side-chain reduction : Alkyl or aryl groups attached to the triazolone may undergo reduction. For example, nitro groups in para positions on phenyl rings are reduced to amines using Pd/C and H₂ .

| Substituent | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro-phenyl | H₂, Pd/C, ethanol, 50°C | Amino-phenyl-triazolone | 75% |

Oxidation Reactions

Oxidation typically targets sulfur or nitrogen centers in derivatives:

-

Thiol to sulfonic acid : Thioether derivatives of triazolones are oxidized to sulfones using H₂O₂ or KMnO₄ in acidic conditions .

| Starting Material | Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|---|

| Thioether-triazolone | H₂O₂, acetic acid | Sulfonyl-triazolone | RT, 12 h |

Cycloaddition and Ring-Opening

The triazolone ring participates in cycloaddition reactions under specific conditions:

-

1,3-Dipolar cycloaddition : Reacts with nitrile oxides to form fused triazolo-oxadiazole systems, enhancing structural complexity for pharmaceutical applications .

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitrile oxide | DMF, 80°C, 8 h | Triazolo-oxadiazole hybrid | 65% |

Mannich Reaction

The NH group facilitates Mannich base formation with formaldehyde and secondary amines:

| Amine | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Piperidine | Formaldehyde, ethanol, RT | Mannich base-triazolone conjugate | CNS drug candidates |

Metal Complexation

The triazolone acts as a ligand for transition metals:

-

Coordination with Cu(II) : Forms stable complexes through the ring nitrogen and carbonyl oxygen, studied for catalytic and antimicrobial applications .

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| CuCl₂ | Methanol, RT, 2 h | [Cu(Triazolone)₂Cl₂] | 8.2 ± 0.3 |

Hydrolysis

Controlled hydrolysis of the triazolone ring is achievable under strong acidic/basic conditions:

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| 6M HCl, reflux, 6 h | Phenylhydrazine + carboxylic acid | Acid-catalyzed cleavage | |

| 5M NaOH, 100°C, 4 h | Ammonia + aryl ketone | Base-mediated fragmentation |

Key Reactivity Trends

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results as an antibacterial agent. The compound's mechanism of action is believed to involve the inhibition of essential enzymes in microbial cells, which disrupts their metabolic processes.

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis. The compound’s structure allows for interaction with cellular targets involved in cancer progression, making it a candidate for further investigation in cancer therapy.

Agricultural Applications

Fungicides

The compound has been evaluated for its efficacy as a fungicide in agricultural settings. Its ability to inhibit fungal growth makes it a potential candidate for developing new fungicidal agents. Field trials have shown that formulations containing this compound can effectively control plant diseases caused by various fungi.

Plant Growth Regulators

Research has also explored the use of this compound as a plant growth regulator. It has been found to enhance growth parameters in certain crops by modulating physiological processes such as photosynthesis and nutrient uptake.

Materials Science

Polymer Chemistry

In materials science, this compound is being investigated for its role in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing to develop new materials with enhanced performance characteristics for industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains; potential for drug development |

| Anticancer Properties | Induces apoptosis in cancer cell lines; requires further investigation | |

| Agricultural Applications | Fungicides | Effective control of fungal diseases in crops; field trials confirm efficacy |

| Plant Growth Regulators | Enhances growth parameters; modulates physiological processes | |

| Materials Science | Polymer Chemistry | Improves thermal stability and mechanical properties in polymer matrices |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to inhibit bacterial growth at low concentrations, suggesting its potential use as a therapeutic agent.

Case Study 2: Agricultural Field Trials

Field trials assessing the fungicidal properties of this compound were conducted on tomato plants affected by Fusarium wilt. Results indicated a significant reduction in disease incidence compared to untreated controls, highlighting its potential as an effective agricultural fungicide.

作用机制

The mechanism of action of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .

相似化合物的比较

Similar Compounds

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.

5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one: This compound has a nitro group instead of a phenyl group.

3-Methyl-1-phenyl-2-pyrazolin-5-one: This compound is a pyrazolone derivative with similar structural features.

Uniqueness

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1010-54-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer effects, supported by relevant case studies and research findings.

- Molecular Formula : C₉H₉N₃O

- Molecular Weight : 175.19 g/mol

- Melting Point : 153–154 °C

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study focused on substituted triazole derivatives, this compound demonstrated promising activity against various bacterial strains. Specifically, its ability to inhibit the growth of pathogens such as Candida tropicalis was highlighted .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antifungal | |

| 5-(4-Aminophenyl)-4-phenyl derivatives | Antifungal against Candida |

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. A notable study reported that compounds with similar structures exhibited significant radical scavenging activity. The DPPH assay results indicated that these compounds could effectively reduce oxidative stress by neutralizing free radicals .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, derivatives of triazole were tested against human epithelial cancer cells (A-594), where they significantly elevated caspase levels compared to untreated controls .

| Study Focus | Cell Line | Caspase Activation (pg/mL) | Reference |

|---|---|---|---|

| Anticancer activity | A-594 | 715 ± 6 (compared to control) |

Case Studies

-

Antifungal Efficacy :

A study published in PubMed evaluated the antifungal activity of various triazole derivatives in vivo. The results indicated that 5-Methyl-4-phenyl derivatives showed effective inhibition against Candida species when administered to male Wistar rats . -

Metabolic Pathway Investigation :

Another research effort focused on the metabolic pathways of similar triazole compounds. The study utilized HPLC to analyze metabolites after administering a model compound to rats. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of 5-Methyl-4-phenyl derivatives .

属性

IUPAC Name |

3-methyl-4-phenyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPJMTJIFZSNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397220 | |

| Record name | 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-54-4 | |

| Record name | 2,4-Dihydro-5-methyl-4-phenyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。